4-(2,3,4-Trihydroxyphenyl)butanoic acid
Description
4-(2,3,4-Trihydroxyphenyl)butanoic acid is a polyphenolic carboxylic acid characterized by a butanoic acid backbone linked to a phenyl ring substituted with hydroxyl groups at the 2, 3, and 4 positions. Such structures are often explored for pharmaceutical applications, including anti-inflammatory and enzyme-inhibitory activities, as seen in related fluorophenyl and aminophenyl analogs ().
Properties
Molecular Formula |
C10H12O5 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-(2,3,4-trihydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H12O5/c11-7-5-4-6(9(14)10(7)15)2-1-3-8(12)13/h4-5,11,14-15H,1-3H2,(H,12,13) |
InChI Key |
BIEDGINASLNEKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CCCC(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trihydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2,3,4-trihydroxybenzaldehyde with butanoic acid under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,3,4-Trihydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acetic anhydride or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Esters or ethers.
Scientific Research Applications
4-(2,3,4-Trihydroxyphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3,4-Trihydroxyphenyl)butanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. These interactions can modulate enzyme activity, gene expression, and other biochemical functions .
Comparison with Similar Compounds
Key Differences :
- Solubility: The trihydroxy derivative is expected to exhibit greater water solubility than mono- or dihydroxy analogs due to increased polarity .
- Reactivity : Additional hydroxyl groups may enhance oxidation susceptibility and metal-binding capacity, relevant in catalytic or therapeutic contexts.
Fluorophenyl-Substituted Butanoic Acids
Fluorine substituents introduce electron-withdrawing effects, contrasting with hydroxyl groups:
| Compound Name | Substituents | Key Features | Reference |
|---|---|---|---|
| 2-(2,3,4-Trifluorophenyl)butanoic acid | 2,3,4-trifluorophenyl | High metabolic stability; investigated for anti-inflammatory applications. | |
| 3-(2,3,4-Trifluorophenyl)butanoic acid | 2,3,4-trifluorophenyl | Enhanced lipophilicity; used in agrochemical research. |
Key Differences :
- Biological Activity : Fluorinated analogs often show improved bioavailability but lack the antioxidant properties of hydroxyl-rich compounds.
Sulfur-Containing Derivatives
Sulfur substituents, such as thioether or sulfanyl groups, modulate lipophilicity and reactivity:
| Compound Name | Substituents | Key Features | Reference |
|---|---|---|---|
| 4-(Phenylsulfanyl)butanoic acid | phenylsulfanyl | High lipophilicity; explored as a histone deacetylase inhibitor. | |
| 3-(Ethylsulfanyl)butanoic acid | ethylsulfanyl | Moderate reactivity; used in organic synthesis. |
Key Differences :
- Lipophilicity : Sulfur-containing compounds are generally more lipophilic than hydroxylated analogs, affecting membrane permeability .
- Functional Group Reactivity : Thioether groups participate in nucleophilic reactions, unlike hydroxyl groups, which engage in hydrogen bonding.
Aminophenyl and Nitrophenyl Derivatives
Amino and nitro groups introduce basic or electron-deficient aromatic systems:
| Compound Name | Substituents | Key Features | Reference |
|---|---|---|---|
| 2-(4-(Dimethylamino)phenyl)butanoic acid | 4-dimethylaminophenyl | Basic amino group enhances receptor interaction; studied for CNS applications. | |
| 4,4,4-Trifluoro-2-(3-nitrophenyl)butanoic acid | 3-nitrophenyl | Electron-deficient ring; potential for nitro-reduction reactions. |
Key Differences :
- Acidity/Basicity: Amino groups increase basicity, while hydroxyl groups enhance acidity, leading to divergent pH-dependent behaviors .
- Electrochemical Properties : Nitro groups enable redox activity absent in hydroxylated analogs.
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
| Compound Class | Example Compound | Substituent Type | LogP (Predicted) | Biological Activity |
|---|---|---|---|---|
| Trihydroxyphenyl (Target) | This compound | Hydroxyl | ~1.2 | Hypothesized antioxidant |
| Dihydroxyphenyl | 4-(2,4-Dihydroxyphenyl)butanoic acid | Hydroxyl | 1.5 | Metal chelation |
| Trifluorophenyl | 2-(2,3,4-Trifluorophenyl)butanoic acid | Fluorine | 2.8 | Anti-inflammatory |
| Phenylsulfanyl | 4-(Phenylsulfanyl)butanoic acid | Thioether | 3.1 | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
